molecular formula C10H8N2O3S B1276002 3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 847783-61-3

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No. B1276002
CAS RN: 847783-61-3
M. Wt: 236.25 g/mol
InChI Key: CCTYTROLVDLRGA-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, also known as 3MTQ, is an important organic compound that has been studied extensively in the scientific community. It has a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals. This compound has been found to have a variety of biochemical and physiological effects on the human body and can be used to treat various diseases and conditions.

Scientific Research Applications

Pharmacology: Anticonvulsant Activity

This compound has been studied for its potential anticonvulsant properties. Research indicates that derivatives of this compound may exhibit activity that could decrease the severity and lethality of convulsions in animal models . This suggests a promising avenue for the development of new antiepileptic drugs.

Antimicrobial Applications

The structural analogs of this compound have shown promise in combating bacterial resistance. By inhibiting tRNA (Guanine37-N1)-methyltransferase (TrmD), these derivatives could serve as potent antibacterial agents with mechanisms of action distinct from current antibiotics .

Anticancer Research

Some studies have explored the use of this compound’s derivatives in anticancer research. The modifications of its structure could lead to the development of new molecules with potential anticancer properties, as indicated by preliminary antimicrobial and anticancer evaluations .

Material Science: Heterocyclic Building Blocks

In material science, this compound is valued as a heterocyclic building block. Its derivatives can be used to construct complex molecules with specific physical and chemical properties, which are essential in developing new materials .

Biochemistry: Enzyme Inhibition

The compound’s role in biochemistry includes the inhibition of specific enzymes. This function is crucial in the study of biochemical pathways and the development of drugs that target these enzymes to treat various diseases .

Chemical Synthesis: Intermediate for Heterocyclic Compounds

This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its versatility in chemical reactions makes it a valuable starting point for synthesizing a wide range of pharmacologically active molecules .

properties

IUPAC Name

3-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-12-8(13)6-3-2-5(9(14)15)4-7(6)11-10(12)16/h2-4H,1H3,(H,11,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTYTROLVDLRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152815
Record name 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

CAS RN

847783-61-3
Record name 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847783-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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